Boc-Chg-Ome
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl (2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
ABLGTTUCCPCVGX-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for N Boc Cyclohexylglycine Methyl Ester and Derived Analogs
Stereocontrolled Synthesis of Cyclohexylglycine Scaffolds
The stereocontrolled synthesis of cyclohexylglycine (Chg) scaffolds is fundamental to obtaining enantiomerically pure Boc-Chg-Ome. Chiral α-cycloalkyl glycine (B1666218) compounds, including cyclohexylglycine, are typically prepared through asymmetric synthesis or resolution methods. For instance, chiral α-cycloalkyl glycine can be synthesized using chiral glycine enol equivalents with cycloalkyl substitution. An example involves the use of (1R, 2S)-2-amino-1,2-phenylbenzene ethanol. google.com
Enzymatic resolution is another effective strategy for achieving stereocontrol. For example, N-acetyl-DL-α-Cyclohexylglycine can be subjected to enzymatic hydrolysis using L-acylase. In one reported method, N-acetyl-DL-α-Cyclohexylglycine was reacted with L-acylase in pure water, with pH adjusted to 7.0-7.5 and temperature controlled around 37 °C. After 24 hours, filtration and subsequent concentration and cooling crystallization of the aqueous phase yielded L-α-Cyclohexylglycine with high purity (HPLC 99.4%) and excellent enantiomeric excess (ee value 99.5%). google.com
The importance of stereocontrol in the synthesis of such chiral compounds is significant due to their value as intermediates in medicinal chemistry. google.com
Regioselective N-Protection with the tert-Butyloxycarbonyl (Boc) Group
The tert-Butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines and amino acids due to its acid-lability and stability under various other conditions. Its regioselective introduction is critical in multi-step syntheses. organic-chemistry.org
Direct Acylation Protocols using Boc Anhydride
Direct acylation of amino groups with di-tert-butyl dicarbonate (B1257347) (Boc₂O), commonly known as Boc anhydride, is a primary method for Boc protection. This reaction can be conducted under aqueous or anhydrous conditions, typically in the presence of a base. organic-chemistry.org
For example, amines can be protected by reacting them with Boc₂O to form a carbamate (B1207046). The resulting carbamate is stable and generally does not react with other reagents during subsequent synthetic steps. mychemblog.com The reaction often proceeds efficiently, providing Boc-protected derivatives in good to excellent yields. organic-chemistry.org In some protocols, a catalytic amount of iodine under solvent-free conditions at ambient temperature has been reported for the protection of various aryl and aliphatic amines using (Boc)₂O. organic-chemistry.org
In a one-pot procedure, Boc₂O can serve as both a protecting and activating agent for amide formation from amino acids. For instance, in dipeptide synthesis, one equivalent of Boc₂O can be used for N-protection and another for carboxyl activation, leading to the protected dipeptide in good yields. sciforum.net
Orthogonal Protection Strategies in Multistep Synthesis
Orthogonal protection strategies involve the use of two or more protecting groups that can be selectively removed under different chemical conditions without affecting other protected functionalities. fiveable.meorganic-chemistry.orgiris-biotech.de This approach is crucial in the synthesis of complex molecules, such as peptides, where multiple functional groups require selective manipulation. fiveable.mejocpr.com
The Boc group is stable towards most nucleophiles and bases, making it orthogonal to base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl). organic-chemistry.org This orthogonality allows for selective deprotection. For instance, a Boc-protected amino group can be deprotected in acidic media, while an Fmoc-protected amino group can be removed under basic conditions. organic-chemistry.org This selective deprotection is essential for controlling the stepwise addition of amino acids in peptide synthesis. fiveable.meiris-biotech.de
In solid-phase peptide synthesis (SPPS), the Fmoc/tBu pair is a commonly used orthogonal combination, where Fmoc protects alpha-amino groups and is removed by strong bases, while tert-butyl (tBu) protects side-chain carboxyl or hydroxyl groups and is typically removed by trifluoroacetic acid (TFA). iris-biotech.de While this compound specifically features Boc, the principle of orthogonal protection is paramount in its integration into larger synthetic targets. For example, in the synthesis of certain tetrapeptides, N-Boc-L-cyclohexylglycine can be coupled, and its Boc group subsequently deprotected using acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂), while other protecting groups might remain intact or be removed under different conditions. drugfuture.com
Esterification Strategies for Methyl Ester Formation
The formation of the methyl ester in this compound involves the esterification of the carboxylic acid group of cyclohexylglycine with methanol (B129727). Various methods are available for this transformation, aiming for high yields and mild conditions.
Traditional methods for preparing amino acid methyl esters have included the use of diazomethane, thionyl chloride in methanol, and hydrochloric acid in excess methanol. tandfonline.com A process for the synthesis of amino acid methyl esters involves refluxing a reaction mixture of a free amino acid, methanol, and a strong acid, followed by concentration and optional repetition of the steps to achieve high yields and low alcohol consumption. google.com
A convenient and mild method involves the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl). This method has been reported to yield amino acid methyl ester hydrochlorides in good to excellent yields and is compatible with various amino acids. nih.govresearchgate.netresearchgate.net
For instance, phenylalanine methyl ester has been obtained from its corresponding amino acid using trimethylchlorosilane as a methylating agent in methanol at room temperature. researchgate.net This approach is particularly useful for amino acids bearing labile N-substituents, where traditional methods might lead to deprotection of the amine. tandfonline.com
Chemo- and Stereoselective Approaches to this compound Architectures
The synthesis of this compound often integrates both chemoselective and stereoselective considerations to ensure the desired product architecture with high purity and specific stereochemistry. Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule, while stereoselectivity involves the preferential formation of one stereoisomer. chemistrydocs.com
In the context of this compound, this means ensuring that the Boc protection occurs only on the amino group, the methyl esterification occurs only on the carboxylic acid group, and the inherent chirality of cyclohexylglycine is maintained or established with high fidelity.
For example, in the synthesis of dipeptide isosteres, N-Boc-(R)-cyclohexylglycine and N-Boc-(S)-cyclohexylglycine have been protected as methyl esters, followed by deprotection of the Boc group to yield the corresponding amines. This sequence demonstrates the controlled manipulation of functional groups while preserving stereochemistry. diva-portal.org The coupling of N-Boc-cyclohexylglycine with a proline methyl ester using standard peptide coupling conditions (e.g., HOOBt, EDCI hydrochloride, NMM) also highlights the chemoselective formation of an amide bond without affecting the Boc group or the methyl ester. acs.org
Applications of N Boc Cyclohexylglycine Methyl Ester As a Synthetic Building Block
Utility in Non-Peptidic Organic Synthesis
Role as a Chiral Auxiliary or Ligand Precursor
Chiral Auxiliaries: Chiral auxiliaries are compounds or units temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction . By attaching a chiral auxiliary, a prochiral substrate can be transformed into a chiral product with high stereoselectivity . These auxiliaries are typically designed to be easily removed after the desired stereocenter is formed and can often be recycled for future use . They play a crucial role in asymmetric synthesis, enabling the production of enantiomerically pure compounds vital for pharmaceuticals and natural products sciencenet.cn. Common examples of chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and sulfur-based compounds .
Ligand Precursors: Ligand precursors are compounds that can be converted into ligands, which are molecules or ions that bind to a central metal atom to form a coordination complex rsc.org. In asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions, such as asymmetric hydrogenation, alkylation, and Diels-Alder reactions sfu.ca. These ligands often feature specific structural motifs that allow for precise control over the reaction pathway, leading to the formation of desired enantiomers acs.org.
Applications of N-Boc-Cyclohexylglycine Methyl Ester: While N-Boc-Cyclohexylglycine (Boc-Chg-OH) has been noted as a building block in the synthesis of complex molecules, such as in the development of E3 ubiquitin ligase ligands for PROTACs, where it was coupled in a stepwise peptide synthesis , specific applications of its methyl ester derivative, N-Boc-Cyclohexylglycine Methyl Ester (Boc-Chg-Ome), directly as a chiral auxiliary or ligand precursor are not readily available in the provided research findings. The literature primarily discusses the acid form (Boc-Chg-OH) or other Boc-protected amino acid methyl esters in general terms of their synthetic utility nih.govfishersci.cachemimpex.comgoogle.comrsc.orgorgsyn.orgunirioja.es.
The absence of detailed research findings on this compound in these specific roles suggests that its direct utility as a standalone chiral auxiliary or a dedicated ligand precursor may not be a primary area of extensive study or documented application in the current literature. Its role is more commonly observed as an intermediate or building block in peptide synthesis, where the methyl ester functionality might be utilized for coupling reactions, rather than for its inherent chiral auxiliary or ligand properties.
Mechanistic Investigations and Chemical Transformations of Boc Chg Ome Analogs
Reactivity of the tert-Butyloxycarbonyl (Boc) Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines in organic synthesis nih.govwikipedia.org. Its utility stems from its stability under a range of conditions, including catalytic hydrogenation, basic environments, and oxidative conditions nih.govnih.govnih.gov. The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium hydroxide (B78521), triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP) nih.govwikipedia.orgnih.govnih.gov. The mechanism involves a nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, forming a carbamate (B1207046) that effectively masks the amine's reactivity wikipedia.orgnih.gov.
The removal of the Boc protecting group, known as deprotection, is most commonly achieved under acidic conditions nih.govwikipedia.orgnih.gov. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727) are frequently used nih.govnih.gov. The mechanism of acid-mediated Boc deprotection proceeds through a series of steps:
Protonation: The tert-butyl carbamate (the Boc-protected amine) is protonated by the strong acid achemblock.com.
Formation of tert-butyl cation and carbamic acid: This protonation triggers the cleavage of the C-O bond, leading to the formation of a highly reactive tert-butyl cation and an unstable carbamic acid intermediate nih.govachemblock.com.
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and yielding the free amine nih.govachemblock.com.
A common complication during Boc deprotection is the tendency of the generated tert-butyl cation to alkylate other nucleophilic species present in the reaction mixture nih.govnih.govachemblock.com. To mitigate this, scavengers such as anisole (B1667542) or thiophenol are often added to trap the tert-butyl cation nih.govnih.govachemblock.com.
The kinetics of Boc deprotection can exhibit a second-order dependence on the acid concentration, as observed in studies involving HCl-catalyzed deprotection. While protic acids are the reagents of choice for large-scale deprotections, Lewis acids such as aluminum chloride (AlCl₃), zinc bromide (ZnBr₂), or tin(IV) chloride (SnCl₄) can also facilitate Boc removal nih.gov. Their mechanism mirrors that of protic acids, involving coordination of the Lewis acid followed by fragmentation to the amine, CO₂, and the tert-butyl cation.
Table 1: Common Reagents and Side Products in Boc Deprotection
| Deprotection Method | Common Reagents | Key Intermediate / Side Product | Scavengers (if applicable) | References |
| Acid-mediated | Trifluoroacetic acid (TFA), HCl | t-butyl cation, CO₂ | Anisole, Thiophenol | nih.govnih.govachemblock.com |
| Lewis Acid-mediated | AlCl₃, ZnBr₂, SnCl₄ | t-butyl cation, CO₂ | N/A | nih.gov |
The Boc protecting group plays a significant role in cascade and tandem reactions due to its specific reactivity profile—stability under certain conditions and lability under others. Cascade reactions involve a sequence of chemical transformations that occur without the isolation of intermediates, often leading to increased molecular complexity and efficiency.
In such multi-step processes, the Boc group's ability to remain intact through initial reaction steps and then be selectively removed in a subsequent, often acid-catalyzed, step is highly advantageous. For instance, in a one-pot cyclobutenylation/deprotection cascade, the Boc group's unique effectiveness was attributed to its ideal balance between stability, allowing it to tolerate treatment with n-butyllithium, and its susceptibility to subsequent deprotection. This process can involve an intramolecular Boc-group transfer as part of the underlying mechanism. Another application involves the removal of the Boc group in the final stages of palladium-catalyzed carbamate coupling sequences, highlighting its strategic use in complex synthetic routes.
Acid-Mediated Deprotection Mechanisms
Transformations of the Methyl Ester Moiety
The methyl ester moiety within Boc-Chg-Ome is a carboxylic acid derivative highly susceptible to nucleophilic acyl substitution reactions. These reactions involve the replacement of the methoxy (B1213986) (-OCH₃) leaving group by a nucleophile.
Hydrolysis: Hydrolysis of methyl esters results in the formation of a carboxylic acid and methanol. This transformation can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: This reaction is the reverse of Fischer esterification. In the presence of an acid catalyst, water acts as a nucleophile, adding to the carbonyl carbon. Subsequent proton transfers and elimination of methanol lead to the carboxylic acid.
Base-catalyzed hydrolysis (Saponification): Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion, which subsequently deprotonates the carboxylic acid to yield the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid.
Enzymatic hydrolysis: Enzymes, such as esterases, can also catalyze the hydrolysis of methyl esters. This method can sometimes achieve high regiospecificity and stereoselectivity, although kinetic resolution may limit the theoretical yield to 50% in some cases.
Transesterification: Transesterification involves the conversion of one ester into another through the exchange of the alkoxy (-OR) groups. For methyl esters, this means replacing the methoxy group with another alkoxy group from an alcohol.
Basic conditions: Transesterification under basic conditions typically involves an alkoxide nucleophile attacking the ester carbonyl, followed by the elimination of the original alkoxide (methoxide in this case). The reaction proceeds via a two-step addition-elimination mechanism.
Acidic conditions: Acid-catalyzed transesterification follows a mechanism often described by the "PADPED" pattern: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. To drive the equilibrium towards the desired product, the alcohol corresponding to the new ester is often used as the solvent.
Table 2: Transformations of Methyl Ester Moiety
| Reaction Type | Conditions / Reagents | Mechanism Type | Product Class | References |
| Hydrolysis | Acid (H⁺, H₂O), Base (OH⁻, H₂O), Enzymes | Nucleophilic acyl substitution | Carboxylic Acid | |
| Transesterification | Acid (H⁺, R'OH), Base (R'O⁻, R'OH) | Nucleophilic acyl substitution | New Ester (R'COOR') | |
| Amidation | Primary/Secondary Amine (R'NH₂, R'₂NH) | Nucleophilic acyl substitution | Amide | |
| Reduction | Hydride reagents (e.g., LiAlH₄) | Nucleophilic addition/elimination | Alcohol | |
| Grignard Reaction | Grignard reagent (RMgX, 2 equivalents) | Nucleophilic addition/elimination | Tertiary Alcohol |
Methyl esters readily participate in amidation reactions, where they react with primary or secondary amines to form amides. This is a common and efficient method for amide synthesis in organic chemistry. The amine acts as a nucleophile, attacking the carbonyl carbon, leading to the displacement of the methoxide leaving group.
Beyond amidation, methyl esters can undergo other nucleophilic acyl substitution reactions. For instance, they can react with Grignard reagents (typically two equivalents) to yield tertiary alcohols. The initial addition of the Grignard reagent forms a tetrahedral intermediate, which then eliminates the methoxide to yield a ketone, followed by a second addition of the Grignard reagent to the ketone to form the tertiary alcohol. Furthermore, oxometallic species have been explored as catalysts for nucleophilic acyl substitution reactions of methyl esters with various protic nucleophiles, including amines and thiols.
Hydrolysis and Transesterification Reactions
Reactivity Profiles of the Cyclohexylglycine Side Chain
Cyclohexylglycine (Chg) is a non-proteinogenic α-amino acid characterized by a cyclohexyl group attached to the α-carbon. In the context of this compound, the cyclohexylglycine side chain is generally considered a stable and relatively unreactive moiety under the conditions typically employed for Boc deprotection or methyl ester transformations.
Advanced Stereoselective Synthesis Employing Boc Chg Ome Derived Intermediates
Diastereoselective Approaches for Substrate Control
In substrate-controlled diastereoselective synthesis, pre-existing chiral elements within a molecule direct the stereochemical outcome of a reaction. Boc-Chg-Ome, with its well-defined stereochemistry, can function as a chiral substrate or a component of a chiral auxiliary to induce diastereoselectivity. The bulky cyclohexyl group and the Boc-protected amine can create a sterically biased environment, favoring the approach of reagents from a specific face of the molecule.
While direct, detailed studies focusing solely on this compound as the substrate for diastereoselective control are not extensively documented in isolation, the principles observed with other Boc-protected amino acid derivatives are highly analogous. For instance, Boc-protected amino aldehydes have been employed in intramolecular conjugate additions, yielding trans-oxazolidines with high diastereoselectivity. This outcome is often attributed to favored H-eclipsed conformations influenced by allylic strain . Similarly, the diastereoselective alkylation of N-Boc esters derived from protected piperidines has been well-precedented, demonstrating the ability of the Boc group and the cyclic amino acid structure to direct stereochemical outcomes whiterose.ac.uk.
The presence of the Boc group on the nitrogen atom of the amino acid can influence the conformation of the molecule and the accessibility of reactive sites, thereby dictating the diastereomeric ratio of products. Such control is crucial for the efficient synthesis of complex natural products and pharmaceuticals.
Enantioselective Catalysis with this compound Precursors
Enantioselective catalysis involves the use of chiral catalysts to promote reactions that yield a single enantiomer of a product. This compound, or its structural analogues, can serve as a precursor for the synthesis of chiral ligands, which then coordinate with metal centers to form catalytic systems. The chiral amino acid moiety provides the necessary stereochemical information to the catalyst, enabling it to differentiate between enantiotopic faces or groups of a prochiral substrate.
A notable example demonstrating this principle involves the use of phosphinite ligands derived from Boc-protected amino acids like Boc-Ser(OPPh2)-OMe and Boc-Thr(OPPh2)-OMe. These ligands have been successfully employed in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, leading to the formation of optically active alcohols with high enantiomeric excesses whiterose.ac.uk. Although this compound itself is not explicitly listed in this specific context, its structural similarity to other Boc-amino acids suggests its potential as a scaffold for designing novel chiral ligands. The cyclohexyl group in this compound could impart unique steric bulk and conformational rigidity, which are critical factors in dictating the enantioselectivity and efficiency of a catalytic system.
Furthermore, Boc-protected aldimines have been utilized as substrates in enantioselective organoboron additions, where hydrogen-bonding interactions within the chiral catalyst system lead to high enantioselectivity nih.govnih.gov. This highlights the broader utility of Boc-protected nitrogen functionalities in asymmetric catalysis, either as part of the substrate or the catalyst.
Data from studies on related Boc-amino acid derived catalysts illustrate the potential for high enantiomeric ratios (e.r.) in such transformations:
| Catalyst Precursor (Type) | Reaction Type | Enantiomeric Ratio (e.r.) | Reference |
| Boc-Ser(OPPh2)-OMe (Ligand) | Ru-catalyzed transfer hydrogenation of ketones | Up to 99% ee | whiterose.ac.uk |
| Boc-Thr(OPPh2)-OMe (Ligand) | Ru-catalyzed transfer hydrogenation of ketones | High ee (specific value not reported) | whiterose.ac.uk |
| Boc-protected aldimines (Substrate) | Enantioselective organoboron additions | High e.r. (specific value not reported) | nih.govnih.gov |
Chirality Transfer in Transformations Involving this compound
Chirality transfer refers to the process where the stereochemical information from an existing chiral center or element is transmitted to a newly formed stereocenter during a chemical reaction. This compound, as a chiral molecule, can directly participate in transformations where its inherent chirality influences the stereochemical outcome of the product.
One significant illustration of chirality transfer involving Boc-protected chiral auxiliaries comes from pericyclic cascade reactions. In such transformations, a Boc-protected chiral auxiliary can exert π-facial control and influence the orientation of reacting species, leading to high enantioselectivity in the product. For instance, in the synthesis of oxindoles from nitrones and ketenes, a Boc-protected chiral auxiliary was found to be crucial for achieving high enantioselectivity (up to 98% ee). The steric contact of the tert-butoxycarbonyl (Boc) group was identified as a key factor influencing the preferred orientation of the ketene (B1206846) during the cycloaddition step, thereby dictating the stereochemical outcome nih.gov.
The concept of "memory of chirality" also applies, where the chirality of a starting material with a chiral sp3 carbon is preserved in the reaction product, even if the reaction proceeds through reactive intermediates at the chiral carbon. This phenomenon relies on the enantioselective formation of a conformationally chiral intermediate and a slow rate of racemization, allowing for effective chirality transfer scripps.edu. The rigid cyclohexyl group of this compound, combined with the conformational constraints imposed by the Boc group, could contribute to the stability of such chiral intermediates, facilitating efficient chirality transfer.
Another example of chirality transfer from an L-amino acid to a chromophore has been demonstrated in Boc-AA-Ac6c-NH-Fc compounds, where the amino acid attached to the N-terminus induces folding of the dipeptide sequence, leading to the formation of specific helical structures and the transfer of chiral information mdpi.com. This highlights the broader role of Boc-amino acid derivatives in mediating and transferring chirality in complex molecular systems.
Derivatization and Functionalization Strategies for Boc Chg Ome and Its Scaffold
Site-Selective Chemical Modifications
Site-selective modifications of Boc-Chg-Ome primarily target its protecting groups, allowing for the unmasking of reactive functionalities or the introduction of new chemical handles.
Amide Bond FormationOnce the methyl ester is hydrolyzed to the free carboxylic acid (Boc-Chg-OH), or the Boc group is removed to yield the free amine of cyclohexylglycine methyl ester, the scaffold can participate in amide bond formation. N-Boc-cyclohexylglycine (Boc-Chg-OH) is frequently employed in peptide coupling reactions to synthesize dipeptides and larger peptide sequences. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) or 1-hydroxybenzotriazole (B26582) (HOBt), and a base like 4-methylmorpholine (B44366) (NMM) or N,N-diisopropylethylamine (DIPEA), are commonly used in solvents like anhydrous dimethylformamide (DMF) or dichloromethane (B109758) (CH2Cl2)nih.govmdpi.comfrontiersin.orgacs.orgfrontiersin.org. This allows for the controlled elongation of peptide chains, incorporating the non-proteinogenic cyclohexylglycine residue.
Table 1: Site-Selective Chemical Modifications of this compound and its Derivatives
| Modification Type | Target Functional Group | Reagents/Conditions | Outcome | References |
| Boc Group Deprotection | N-Boc Amine | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane; p-TsOH (mechanochemical) | Free Amine (e.g., -NH2) | nih.govmdpi.comfrontiersin.orgresearchgate.net |
| Methyl Ester Hydrolysis | Methyl Ester | Lithium hydroxide (B78521) (LiOH) in THF/MeOH/Water | Carboxylic Acid (-COOH) | acs.orgnih.govnih.gov |
| Amide Bond Formation | Carboxylic Acid / Amine | EDCI, HOBt/HOOBt, NMM/DIPEA in DMF/CH2Cl2 | Peptide/Amide Linkage | nih.govmdpi.comfrontiersin.orgacs.org |
| N-Methylation (on Amine) | Amine | CH3I/NaH in THF (for Boc-protected amino acids) | N-Methylated Amine | mdpi.comachemblock.com |
Conjugation Chemistry for Hybrid Molecule Assembly
The ability to selectively modify this compound makes it an ideal scaffold for conjugation chemistry, leading to the assembly of diverse hybrid molecules, including peptidomimetics, macrocycles, and bifunctional compounds.
Assembly of Bifunctional Molecules (e.g., PROTACs, SNIPERs)A significant application of Boc-Chg and its derivatives in conjugation chemistry is in the synthesis of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genotoxic IAP-dependent Protein E3 Ligase Modulators (SNIPERs). In these contexts, Boc-L-cyclohexylglycine is incorporated as part of a ligand that binds to a protein of interest (POI) or an E3 ligase. Following Boc deprotection, the resulting amine can be conjugated to a linker, which then connects to another functional moiety. For example, Boc-L-cyclohexylglycine has been explicitly used in the stepwise peptide synthesis of SNIPER compounds, where it contributes to the E3 ligase binding motif. The Boc group is strategically removed to allow for the final conjugation with POI ligand-linker amine conjugates, yielding bifunctional derivatives designed for targeted protein degradationfrontiersin.orgfrontiersin.orgscispace.com. This demonstrates the compound's critical role in assembling advanced therapeutic modalities.
Table 2: Conjugation Chemistry Applications of this compound Derivatives
| Application Type | Strategy/Mechanism | Examples/Outcomes | References |
| Peptide/Peptidomimetic Synthesis | Amide bond formation; Cyclization | Dipeptides, macrocyclic compounds, constrained peptide mimetics | nih.govmdpi.comfrontiersin.orgacs.org |
| Multicomponent Reactions (Ugi) | Ugi Deprotection–Cyclization (UDC) | Cyclic constrained peptidomimetics, bicyclic structures | beilstein-journals.orgbeilstein-journals.org |
| Bifunctional Molecule Assembly (PROTACs/SNIPERs) | Linker attachment post-Boc deprotection | SNIPER compounds for targeted protein degradation (e.g., E3 ligase ligands conjugated to POI ligands) | frontiersin.orgscispace.com |
Computational Chemistry and Theoretical Modeling of Boc Chg Ome Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, are indispensable tools for probing the electronic structure and intrinsic reactivity of molecules such as Boc-Chg-OMe. These calculations solve the electronic Schrödinger equation to provide a detailed understanding of a molecule's electronic distribution. Key properties derived include frontier molecular orbital energies (HOMO and LUMO), charge distribution, and electrostatic potential surfaces. nih.govwikipedia.org
For this compound, such calculations can elucidate the stability of its various functional groups (Boc, Chg, OMe) and the nature of their chemical bonds. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's electron-donating and electron-accepting capabilities, respectively, thereby predicting its potential sites for nucleophilic or electrophilic attack. nih.govwikipedia.org Charge distribution analysis can highlight polarized bonds and atoms susceptible to intermolecular interactions. Furthermore, quantum chemical calculations can predict optimized molecular geometries, bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data. nih.gov The application of these methods can also extend to simulating electrochemical reactions by explicitly including the electrochemical potential, providing a grand canonical approach to understanding systems in contact with electrodes.
Table 1: Illustrative Quantum Chemical Properties of this compound
| Property | Description | Typical Calculation Method |
| Total Energy | Ground state energy of the molecule. | DFT (e.g., B3LYP), ab initio |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (electron donation). | DFT, ab initio |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (electron acceptance). | DFT, ab initio |
| Dipole Moment | Measure of molecular polarity. | DFT, ab initio |
| Partial Atomic Charges | Distribution of electron density across atoms. | DFT (e.g., Mulliken, NBO) |
| Vibrational Frequencies | Characterization of molecular vibrations (IR/Raman spectra prediction). | DFT, ab initio |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are powerful computational techniques used to investigate the time-dependent behavior of molecular systems by simulating the motions and interactions of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape, identifying stable conformers, and understanding the dynamic transitions between them.
Key analyses performed on MD trajectories include:
Root Mean Square Fluctuation (RMSF) : Quantifies the flexibility of individual atoms or residues within the molecule.
Radius of Gyration : Indicates the compactness of the molecule.
Hydrogen Bonding Analysis : Identifies and quantifies intra- and intermolecular hydrogen bonds, which are critical for stabilizing specific conformations.
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outputs for this compound
| Parameter/Output | Description | Typical Values/Units |
| Simulation Time | Duration of the simulation. | Nanoseconds (ns) |
| Temperature | Simulation temperature. | Kelvin (K) |
| Force Field | Parameters describing interatomic interactions. | e.g., CHARMM, AMBER |
| RMSD | Conformational stability over time. | Ångstroms (Å) |
| RMSF | Flexibility of specific atoms/regions. | Ångstroms (Å) |
| Number of Hydrogen Bonds | Intra- or intermolecular hydrogen bonds formed. | Count |
| Conformational Populations | Relative abundance of stable conformers. | Percentage (%) |
Prediction of Reaction Pathways and Transition States
Computational methods are extensively used to predict and characterize reaction pathways and transition states involving organic molecules like this compound. Understanding these pathways is fundamental to elucidating reaction mechanisms, predicting reaction outcomes, and optimizing synthetic strategies.
The process typically involves identifying the reactant and product states and then searching for the transition state (TS), which represents the highest energy point along the minimum energy pathway connecting reactants to products on the potential energy surface. Methods like the Nudged Elastic Band (NEB) or string methods are employed to find these saddle points. Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it indeed connects the desired reactant and product, tracing the reaction pathway downhill from the TS in both forward and reverse directions.
By calculating the energies of the reactant, product, and transition states, computational chemists can determine:
Activation Energy (Ea) : The energy barrier that must be overcome for the reaction to proceed, directly related to the reaction rate.
Reaction Energy (ΔE) : The energy difference between products and reactants, indicating whether a reaction is exothermic or endothermic.
These insights are crucial for predicting the feasibility of a reaction, identifying rate-determining steps, and understanding the selectivity (regio-, stereo-) of transformations involving this compound. Machine learning models are also emerging to predict TS structures, offering faster and accurate predictions for general organic reactions.
Table 3: Illustrative Reaction Energetics from Pathway Prediction for this compound
| Parameter | Description | Typical Units |
| Reactant Energy (Er) | Energy of the starting material. | kcal/mol or kJ/mol |
| Transition State Energy (Ets) | Energy of the highest point along the reaction coordinate. | kcal/mol or kJ/mol |
| Product Energy (Ep) | Energy of the final product. | kcal/mol or kJ/mol |
| Activation Energy (Ea) | Ets - Er (Energy barrier). | kcal/mol or kJ/mol |
| Reaction Energy (ΔE) | Ep - Er (Thermodynamic favorability). | kcal/mol or kJ/mol |
In Silico Design and Screening of this compound Derivatives
In silico design and screening methodologies leverage computational tools to accelerate the discovery and optimization of novel chemical entities, including derivatives of this compound. These approaches aim to predict the properties and potential biological activities of new compounds before their costly and time-consuming experimental synthesis and testing.
Key techniques employed include:
Virtual Screening : Large libraries of computationally generated or existing compounds are rapidly screened against a target (e.g., a protein binding site) to identify potential hits.
Quantitative Structure-Activity Relationship (QSAR) Modeling : Statistical models are built to correlate structural features of a series of compounds with their observed activity. These models can then predict the activity of new, untested derivatives.
Molecular Docking : This method predicts the preferred orientation (binding mode) and affinity of a small molecule (ligand, e.g., a this compound derivative) when it binds to a macromolecular target (e.g., an enzyme or receptor). It helps in understanding the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding.
The ultimate goal for this compound derivatives might be to design compounds with improved solubility, enhanced stability, or specific interactions with biological targets, potentially leading to new therapeutic agents or materials. An integral part of in silico design is the prediction of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This early assessment helps filter out compounds likely to have poor pharmacokinetic profiles or adverse effects, thereby focusing synthetic efforts on more promising candidates.
Table 4: Illustrative In Silico Screening Parameters and Predicted Properties for this compound Derivatives
| Parameter/Property | Description | Typical Range/Units |
| Docking Score | Predicted binding affinity to a target protein. | kcal/mol |
| Lipinski's Rule of 5 | Criteria for oral drug-likeness (e.g., MW, LogP, H-bond donors/acceptors). | Pass/Fail |
| Predicted LogP | Octanol-water partition coefficient (lipophilicity). | Numerical value |
| Predicted Solubility | Aqueous solubility. | mg/mL or LogS |
| Predicted ADME/Tox | Assessment of Absorption, Distribution, Metabolism, Excretion, Toxicity. | Qualitative (e.g., non-toxic, permeable) |
Future Research Directions for N Boc Cyclohexylglycine Methyl Ester Chemistry
Development of Novel Synthetic Routes and Protecting Group Strategies
The synthesis of Boc-Chg-OMe and related amino acid esters is a cornerstone of peptide chemistry and drug discovery. While established methods exist, there is a continuous drive for more efficient, sustainable, and versatile synthetic routes.
Future research should focus on:
Greener Synthetic Methods: Developing syntheses that minimize the use of hazardous reagents and solvents is a paramount goal. Biocatalytic methods, employing enzymes to facilitate key transformations, offer a promising avenue for creating more sustainable routes to this compound and its analogues. acs.org These enzymatic processes can lead to shorter, more efficient synthetic pathways. acs.org
Novel Protecting Groups: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, but the exploration of alternative protecting groups could offer advantages in specific synthetic contexts. organic-chemistry.orguchicago.edu Research into "orthogonal" protecting group strategies, where different protecting groups can be selectively removed in any order, would provide greater flexibility in complex molecule synthesis. organic-chemistry.orgbham.ac.ukiris-biotech.de This includes investigating "safety-catch" protecting groups that remain stable until chemically or photochemically activated for removal. iris-biotech.de
Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi reaction, have shown utility in synthesizing complex, constrained peptidomimetics. beilstein-journals.org Further exploration of MCRs involving N-Boc protected amino acids could lead to rapid and efficient construction of diverse molecular scaffolds. beilstein-journals.org
A comparative table of protecting group strategies is provided below:
| Protecting Group Strategy | Description | Advantages | Potential Research Areas |
| Boc Protection | Protection of the amine functional group with a tert-butoxycarbonyl group. organic-chemistry.org | Well-established, reliable, and generally stable under a variety of reaction conditions. core.ac.ukresearchgate.net | Development of milder deprotection methods. |
| Orthogonal Protection | Use of multiple protecting groups that can be removed selectively under different conditions. organic-chemistry.orgbham.ac.uk | Allows for sequential modification of different functional groups within the same molecule. organic-chemistry.org | Discovery of new orthogonal protecting group pairs. |
| Biocatalytic Approaches | Utilization of enzymes for protection and deprotection steps. acs.org | Environmentally friendly, high selectivity, and can operate under mild conditions. acs.org | Screening for novel enzymes with broader substrate scope. |
| Safety-Catch Protection | Protecting groups that are stable until activated by a specific chemical or photochemical trigger. iris-biotech.de | Provides an additional layer of control in complex syntheses. | Design of new safety-catch groups with novel activation mechanisms. |
Exploration of New Catalytic Transformations
Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective formation of chemical bonds. The unique structure of this compound makes it an interesting substrate for a variety of catalytic transformations.
Future research directions in this area include:
C-H Bond Activation: Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. acs.org Investigating the directed C-H activation of the cyclohexyl ring in this compound could lead to novel derivatives with unique pharmacological properties. acs.org
Asymmetric Catalysis: The development of new chiral catalysts for asymmetric transformations of this compound and related esters is a significant area of interest. nih.gov This includes phase-transfer catalytic systems that can achieve high enantioselectivity in reactions such as hydrolysis and alcoholysis.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for many transformations. researchgate.net Exploring organocatalytic reactions, such as enantioselective additions to the ester carbonyl or functionalization of the cyclohexyl ring, could provide new synthetic pathways. researchgate.net
Recent advancements in catalytic methods are summarized in the table below:
| Catalytic Method | Description | Key Findings | Future Outlook |
| Transition-Metal Catalysis | Use of transition metals to catalyze reactions like C-H activation and cross-coupling. acs.org | Enables direct functionalization of unactivated C-H bonds, offering atom-economical routes to complex molecules. acs.org | Development of more selective and robust catalysts for complex substrates. |
| Asymmetric Phase-Transfer Catalysis | Employment of chiral phase-transfer catalysts to induce enantioselectivity in biphasic reactions. | Can achieve dynamic kinetic resolution of N-protected amino acid esters with high enantiomeric ratios. | Design of new, rationally designed chiral catalysts beyond cinchona alkaloid derivatives. |
| Organocatalysis | Utilization of small organic molecules to catalyze chemical transformations. researchgate.net | Provides a metal-free approach for various reactions, including enantioselective additions. researchgate.net | Expansion of the scope of organocatalytic reactions for amino acid derivatives. |
Emerging Computational Methodologies for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts.
Future computational efforts related to this compound could focus on:
Predictive Modeling of Reaction Outcomes: The use of computational methods to predict the outcome of chemical reactions, including stereoselectivity and yield, is a rapidly developing field. mdpi.com Applying these methods to reactions involving this compound could accelerate the discovery of new synthetic routes and catalytic systems.
Rational Design of Catalysts and Ligands: Computational tools can be used to design new catalysts and ligands with improved activity and selectivity. ub.eduunipa.it This includes the use of molecular docking and molecular dynamics simulations to understand catalyst-substrate interactions. nih.gov
Protein and Enzyme Design: Computational protein design (CPD) methods are being used to create new enzymes with novel functions. acs.orgmuni.cz These methods could be employed to design enzymes that can specifically recognize and transform this compound, leading to new biocatalytic processes. acs.org
| Computational Methodology | Description | Application to this compound | Future Trends |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, reactive part of a system with high-level quantum mechanics and the rest with classical molecular mechanics. unipa.it | Elucidating reaction mechanisms and transition states for reactions involving this compound. | Increased accuracy and application to larger, more complex systems. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. nih.gov | Studying the conformational dynamics of this compound and its interactions with catalysts or biological targets. | Longer simulation times and more accurate force fields. |
| Machine Learning and AI | Use of algorithms to learn from data and make predictions. boc-group.com | Predicting the properties and reactivity of this compound derivatives; designing new molecules with desired characteristics. | Integration of AI with traditional computational chemistry methods for accelerated discovery. |
Q & A
Q. What are the critical parameters for optimizing the synthesis of Boc-Chg-Ome to ensure high yield and purity?
Methodological Answer: To optimize synthesis, focus on reaction conditions (temperature, solvent polarity, and catalyst type) and stoichiometric ratios of reagents. Use orthogonal analytical methods (e.g., HPLC, LC-MS) to monitor reaction progress and purity . For Boc-protected amino acid derivatives like this compound, ensure anhydrous conditions to prevent premature deprotection. Systematic Design of Experiments (DoE) can identify interactions between variables (e.g., pH and reaction time) to maximize yield .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Confirm the presence of the Boc group (tert-butyl signal at ~1.4 ppm) and methyl ester (COOCH₃ at ~3.6 ppm) .
- FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamate groups).
- Mass Spectrometry : Compare observed molecular ion peaks with theoretical values (e.g., [M+H]+ for C₁₃H₂₄N₂O₄: 297.18 g/mol). Cross-reference with literature data for cyclohexylglycine (Chg) derivatives .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer: Discrepancies may arise from impurities, polymorphic forms, or measurement protocols. Conduct controlled solubility studies using standardized methods (e.g., shake-flask technique with HPLC quantification). Compare results against computational predictions (e.g., COSMO-RS simulations) to identify outliers. Document solvent purity, temperature, and equilibration time to ensure reproducibility .
Q. What strategies are effective for analyzing this compound’s stability under varying storage conditions?
Methodological Answer: Design accelerated stability studies under stress conditions (e.g., elevated temperature, humidity) and monitor degradation via:
- HPLC-PDA : Detect hydrolytic byproducts (e.g., free Chg or demethylated esters).
- Karl Fischer Titration : Quantify water uptake in hygroscopic samples.
Use Arrhenius modeling to extrapolate shelf-life at standard storage temperatures. For light-sensitive samples, employ amber vials and validate photostability per ICH guidelines .
Q. How can computational methods predict this compound’s reactivity in peptide coupling reactions?
Methodological Answer: Apply density functional theory (DFT) to model transition states and calculate activation energies for coupling steps (e.g., with HBTU/DIPEA). Compare nucleophilicity of the Chg side chain with other amino acids. Validate predictions experimentally using kinetic studies (e.g., monitoring Fmoc deprotection rates via UV-Vis) .
Experimental Design and Data Analysis
Q. What statistical approaches are suitable for minimizing variability in this compound’s bioactivity assays?
Methodological Answer: Use a factorial design to assess assay parameters (e.g., cell line viability, incubation time). Apply ANOVA to identify significant variables and reduce noise. Normalize data against internal controls (e.g., reference inhibitors) and report IC₅₀ values with 95% confidence intervals. For high-throughput screens, implement Z’-factor validation to ensure robustness .
Q. How should researchers handle conflicting NMR and X-ray crystallography data for this compound’s conformation?
Methodological Answer: NMR captures dynamic solution-state conformations, while X-ray provides static solid-state structures. Resolve discrepancies by:
- Performing variable-temperature NMR to assess rotational barriers of the cyclohexyl group.
- Comparing DFT-optimized geometries with experimental data.
If steric clashes are observed in crystallography, consider lattice packing effects or disorder in the crystal .
Reproducibility and Literature Integration
Q. What steps ensure reproducibility when adapting literature protocols for this compound derivatization?
Methodological Answer:
- Reagent Sourcing : Use batch-tested reagents (e.g., Boc anhydride from suppliers with Certificate of Analysis).
- Detailed Documentation : Record exact stirring rates, heating mantle types, and inert gas flow rates.
- Negative Controls : Include reactions without catalysts or protecting groups to confirm specificity.
Publish raw data (e.g., chromatograms, spectral files) in supplementary materials to facilitate replication .
Q. How can researchers systematically integrate this compound into a broader study of sterically hindered amino acids?
Methodological Answer: Develop a comparative framework:
- Synthetic Accessibility : Rank Chg against other bulky residues (e.g., Boc-Aib-Ome) using step economy and yield.
- Conformational Analysis : Use circular dichroism (CD) to compare secondary structure induction in model peptides.
- Biological Relevance : Assess protease resistance or membrane permeability in cell-based assays. Cross-reference with databases like PubChem for structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
